molecular formula C19H19N3O B1346810 Pararosaniline CAS No. 467-62-9

Pararosaniline

Cat. No. B1346810
CAS RN: 467-62-9
M. Wt: 305.4 g/mol
InChI Key: KRVRUAYUNOQMOV-UHFFFAOYSA-N
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Description

Pararosaniline, also known as Basic Red 9 or C.I. 42500, is an organic compound with the formula [(H2NC6H4)3C]Cl . It is a magenta solid with a variety of uses as a dye . It is one of the four components of basic fuchsine . It is highly soluble in water and polar solvents, presenting three amino groups in its structure .


Synthesis Analysis

Pararosaniline is synthesized by the condensation of aniline and para-aminobenzaldehyde . Alternatively, it arises from the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . A recent study has evaluated the functionalization of pararosaniline by direct coupling of amino groups with halogenated fatty acids, leading to amides derived from fatty acid .


Molecular Structure Analysis

Pararosaniline has a molecular formula of C19H17N3 . It is a triarylmethane dye, structurally related to other triarylmethane dyes called methyl violets, which feature methyl groups on nitrogen .


Chemical Reactions Analysis

Pararosaniline is used in various chemical reactions. For example, it is used as a colorimetric test for aldehydes, in the Schiff test . A recent study has shown that the functionalization of pararosaniline by direct coupling of amino groups with halogenated fatty acids leads to amides derived from fatty acid .


Physical And Chemical Properties Analysis

Pararosaniline is a green crystalline solid with a melting point of 268 to 270 °C . It is slightly soluble in water . It has a density of 1.2±0.1 g/cm3, a boiling point of 568.2±50.0 °C at 760 mmHg, and a flash point of 297.4±30.1 °C .

Scientific Research Applications

  • Environmental and Waste Treatment : Pararosaniline is utilized in biological and chemical assays. Its treatment, particularly through ozonation, is efficient for degrading and detoxifying pararosaniline wastes. This is crucial given its suspected carcinogenic properties (Martins et al., 2006).

  • Biological and Chemical Analysis : It plays a significant role in the analysis of chemical substances and microorganisms, including gram-positive and negative bacteria. Its properties as a weak monoprotic acid and its molar absorption coefficient have been characterized for various analytical applications (Humberto da Silva Junior et al., 2010).

  • Histology and Microbiology : Hexazonium pararosaniline, a derivative, is used in enzyme activity histochemistry and as a fixative in immunohistochemistry, preserving specific affinities for antibodies while protecting tissue against damaging effects of aqueous reagents (Kiernan, 2004).

  • Occupational Health Monitoring : Its use in workplace environments, such as in coloring and microbiological staining, necessitates the development of methods to assess occupational exposure and ensure safety (Kowalska & Jeżewska, 2019).

  • Air Quality and Environmental Analysis : Pararosaniline methods have been refined for the spectrophotometric determination of atmospheric pollutants like sulfur dioxide, enhancing sensitivity, reproducibility, and range (Scaringelli et al., 1967).

  • Chemical Sensing and Food Safety : It has been utilized in the development of optical chemical sensors, for example, detecting formaldehyde in food samples. Such sensors change color upon contact with formalin, offering a simple, effective detection method (Gani et al., 2013).

Safety And Hazards

Pararosaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a carcinogenic substance of category 1B . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling pararosaniline .

Future Directions

The development of amphiphilic compounds represents a key element for applications of dyes in materials science . The functionalization of pararosaniline to obtain an amphiphilic dye is a promising direction for future research .

properties

IUPAC Name

tris(4-aminophenyl)methanol
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InChI

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
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InChI Key

KRVRUAYUNOQMOV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H19N3O
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DSSTOX Substance ID

DTXSID7060049
Record name Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
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Molecular Weight

305.4 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Tris(p-aminophenyl)methanol
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Product Name

Tris(P-aminophenyl)methanol

CAS RN

467-62-9, 25620-78-4
Record name Tris(4-aminophenyl)methanol
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Record name Tris(p-aminophenyl)methanol
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Record name Pararosaniline base
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Record name Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
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Record name 4,4',4''-triaminotrityl alcohol
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Melting Point

Melting point with decomposition - 205 °C
Record name TRIS(P-AMINOPHENYL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,860
Citations
AO Martins, VM Canalli, CMN Azevedo, M Pires - Dyes and Pigments, 2006 - Elsevier
… of pararosaniline dye by ozonation and sonolytic processes. Experimental results indicate that ozonation of pararosaniline … tool for the treatment of the pararosaniline wastes, even when …
Number of citations: 109 www.sciencedirect.com
National Toxicology Program - … technical report series, 1986 - pubmed.ncbi.nlm.nih.gov
CI Basic Red 9 monohydrochloride is a triphenylmethane dye used for coloring textiles, leather, and paper and as a biological stain. Toxicology and carcinogenesis studies were …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
JE Gill, MM Jotz - Histochemistry, 1976 - Springer
… pararosaniline without K 2 S 2 O 5 are post-treated with K 2 S 2 O 5 , suggests that there is an initial Schiff-base linkage between pararosaniline … at various pararosaniline concentrations …
Number of citations: 25 link.springer.com
S Shetty, N Baig, R Bargakshatriya… - … Applied Materials & …, 2023 - ACS Publications
Three conjugated copolymers CAP1–3 were synthesized in one-step via a typical [3+2] cyclopentannulation reaction using a specially designed diethynyl carbazole synthon with …
Number of citations: 4 pubs.acs.org
L Gutierrez, AV Orrego, CA Ferretti - Chemistry Proceedings, 2021 - mdpi.com
… pararosaniline was evaluated with the aim to obtain an amphiphilic dye. Pararosaniline is a … We realized that the functionalization of pararosaniline by direct coupling of amino groups …
Number of citations: 1 www.mdpi.com
RR Miksch, DW Anthon, LZ Fanning… - Analytical …, 1981 - ACS Publications
… -sulfite reagent and an acidified pararosaniline reagent were … Our major objection to the use of pararosaniline for determining … This paperpresents a modified pararosaniline colorimetric …
Number of citations: 222 pubs.acs.org
IA Schrijver, MJ Melief, M van Meurs… - … of Histochemistry & …, 2000 - journals.sagepub.com
… acetone fixation method with pararosaniline fixation for six … Fixation with pararosaniline resulted in better morphology of … These data show that pararosaniline is a useful alternative to …
Number of citations: 22 journals.sagepub.com
J Kowalska, A Jeżewska - Environmental monitoring and assessment, 2019 - Springer
Pararosaniline hydrochloride (CPR) is a dye used for colouring paper, leather and natural and artificial fibres. It is also used in analytical and microbiological laboratories. It is a …
Number of citations: 6 link.springer.com
HN Vo, AW Go, C Gunarto, RC Agapay… - Industrial Crops and …, 2022 - Elsevier
The removal of pararosaniline hydrochloride (BR9) from an aqueous system using lignin and holocellulose in extractive-free SCB (eSCB) as a natural and low-cost adsorbent was …
Number of citations: 2 www.sciencedirect.com
JB Pate, JP Lodge Jr, AF Wartburg - Analytical Chemistry, 1962 - ACS Publications
Sir: West and Gaeke {&) suggested the use of pararosaniline … source and quality of the pararosaniline reagent. Therefore, … Figure 1 shows the structural formulas of pararosaniline and …
Number of citations: 54 pubs.acs.org

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